Chemical properties of 4-Chloro-8-iodoquinoline-3-carbonitrile
Chemical properties of 4-Chloro-8-iodoquinoline-3-carbonitrile
An In-depth Technical Guide to the Chemical Properties of 4-Chloro-8-iodoquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] The precise functionalization of the quinoline ring is a key strategy in drug discovery, allowing for the fine-tuning of pharmacological profiles to enhance efficacy and selectivity.[2] This guide focuses on the chemical properties of a specific, highly functionalized derivative: 4-Chloro-8-iodoquinoline-3-carbonitrile. This compound presents a versatile platform for further chemical modification due to the distinct reactivity of its three key functional groups: a nucleophilic substitution-prone chloro group at the 4-position, a cross-coupling-ready iodo group at the 8-position, and a versatile carbonitrile group at the 3-position.
While direct and extensive experimental data for 4-Chloro-8-iodoquinoline-3-carbonitrile is not abundant in publicly accessible literature, this guide will provide a comprehensive overview of its expected chemical properties based on the well-established chemistry of quinolines and related heterocyclic systems. By examining the reactivity of analogous compounds, we can construct a predictive framework for the synthesis, functionalization, and spectroscopic characterization of this promising chemical entity.
Molecular Structure and Physicochemical Properties
The structure of 4-Chloro-8-iodoquinoline-3-carbonitrile incorporates a quinoline core with three distinct substituents. The electronic properties of these substituents significantly influence the reactivity of the molecule.
| Property | Value | Source |
| Molecular Formula | C₁₀H₄ClIN₂ | [3] |
| Molecular Weight | 314.51 g/mol | [3] |
| Predicted LogP | 3.36 | [3] |
| Topological Polar Surface Area (TPSA) | 36.68 Ų | [3] |
The presence of the electron-withdrawing nitrile and chloro groups, along with the nitrogen atom in the quinoline ring, renders the heterocyclic ring electron-deficient. This electronic nature is a key determinant of its reactivity, particularly for nucleophilic substitution at the 4-position.
Synthesis of Functionalized Quinolines
The synthesis of highly substituted quinolines like 4-Chloro-8-iodoquinoline-3-carbonitrile can be approached through various established and modern synthetic methodologies.
Classical and Modern Synthetic Routes
The construction of the quinoline core itself can be achieved through several named reactions, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.[1] The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is particularly versatile for creating substituted quinolines.[1][4]
Modern approaches often utilize transition-metal catalysis, such as palladium, copper, or rhodium, to achieve C-H activation and cross-coupling reactions, enabling the synthesis of complex quinoline derivatives with high efficiency and regioselectivity.[1][5] Metal-free synthetic strategies are also gaining prominence, offering environmentally benign alternatives.[5][6]
A Plausible Synthetic Pathway
A potential synthetic route to 4-Chloro-8-iodoquinoline-3-carbonitrile could start from a suitably substituted aniline, followed by cyclization to form the quinolone ring system. Subsequent chlorination and functionalization would lead to the target molecule. A similar strategy has been employed for the synthesis of ethyl 4-chloro-7-iodoquinoline-3-carboxylate.[7]
The following diagram illustrates a conceptual synthetic workflow:
Caption: A plausible synthetic pathway to 4-Chloro-8-iodoquinoline-3-carbonitrile.
Chemical Reactivity
The chemical reactivity of 4-Chloro-8-iodoquinoline-3-carbonitrile is dictated by its three primary functional groups. The interplay of these groups allows for a diverse range of chemical transformations, making it a valuable building block in organic synthesis.
Nucleophilic Aromatic Substitution at the C4-Position
The chlorine atom at the 4-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SₙAr) due to the electron-withdrawing effect of the adjacent nitrogen atom and the nitrile group. This makes it a prime site for introducing a variety of nucleophiles.
-
Amination: Reaction with primary or secondary amines can introduce diverse amino functionalities. This is a common strategy in the synthesis of bioactive molecules.[8][9]
-
Thiolation: Treatment with thiols or thiolate anions can yield 4-thioether derivatives.[10]
-
Alkoxylation/Hydroxylation: Reaction with alkoxides or hydroxides can lead to the corresponding 4-alkoxy or 4-hydroxyquinolines.
Transition Metal-Catalyzed Cross-Coupling at the C8-Position
The iodine atom at the 8-position is an excellent handle for transition metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with boronic acids or esters can introduce aryl, heteroaryl, or alkyl groups.[11]
-
Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes provides access to 8-alkynylquinolines.[11]
-
Heck Coupling: Palladium-catalyzed reaction with alkenes can be used to install alkenyl substituents.[11]
-
Aminocarbonylation: Palladium-catalyzed reaction with amines and carbon monoxide can generate 8-carboxamides. The aminocarbonylation of related 5-chloro-7-iodo-8-methoxy-quinoline has been reported, highlighting the feasibility of this transformation.[12]
Reactions of the Nitrile Group
The carbonitrile group at the 3-position is a versatile functional group that can undergo several transformations:
-
Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid, which can then be further functionalized.
-
Reduction: Reduction with reagents like lithium aluminum hydride can yield a primary amine.
-
Cycloaddition: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings.
The following diagram provides a visual summary of the key reactive sites and potential transformations of 4-Chloro-8-iodoquinoline-3-carbonitrile.
Caption: A reactivity map illustrating the key functionalization pathways for 4-Chloro-8-iodoquinoline-3-carbonitrile.
Spectroscopic Characterization
The structural elucidation of 4-Chloro-8-iodoquinoline-3-carbonitrile would rely on a combination of standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The aromatic region of the ¹H NMR spectrum is expected to show a complex pattern of signals corresponding to the protons on the quinoline ring. The chemical shifts will be influenced by the electronic effects of the substituents. Based on data for related compounds like 2-chloroquinoline, the protons on the pyridine ring are expected to be deshielded.[13]
-
¹³C NMR: The ¹³C NMR spectrum will provide information about the carbon framework. The carbons attached to the nitrogen (C2 and C8a), chlorine (C4), iodine (C8), and the nitrile carbon (C3 and the CN carbon) are expected to have characteristic chemical shifts.[14]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected vibrations include:
-
C≡N stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹.
-
C=N and C=C stretches: Multiple bands in the 1500-1650 cm⁻¹ region, characteristic of the quinoline ring system.
-
C-Cl stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.
-
C-I stretch: A band at lower wavenumbers, typically below 600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will be crucial for confirming the molecular weight and isotopic pattern. The presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximately 3:1 ratio) and iodine (monoisotopic ¹²⁷I) will result in a characteristic isotopic cluster for the molecular ion peak.
The following table summarizes the predicted key spectroscopic features:
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | Complex multiplets in the aromatic region (approx. 7.5-9.0 ppm). |
| ¹³C NMR | Characteristic signals for C-Cl, C-I, C≡N, and carbons adjacent to the ring nitrogen. |
| IR (cm⁻¹) | ~2230 (C≡N), 1500-1650 (C=C, C=N), 600-800 (C-Cl). |
| Mass Spec (EI) | Molecular ion peak (M⁺) with a characteristic isotopic pattern for one chlorine atom. |
Conclusion
4-Chloro-8-iodoquinoline-3-carbonitrile is a highly functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its distinct reactive sites allow for selective and diverse chemical modifications through nucleophilic aromatic substitution, transition metal-catalyzed cross-coupling, and nitrile group transformations. While detailed experimental data on this specific molecule is limited, a thorough understanding of its chemical properties can be inferred from the well-established chemistry of related quinoline derivatives. This guide provides a predictive framework for the synthesis, reactivity, and characterization of 4-Chloro-8-iodoquinoline-3-carbonitrile, offering valuable insights for researchers and scientists working in drug development and organic synthesis.
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